molecular formula C22H27FN4O2 B2522677 N1-(3-fluoro-4-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide CAS No. 1049568-06-0

N1-(3-fluoro-4-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Cat. No.: B2522677
CAS No.: 1049568-06-0
M. Wt: 398.482
InChI Key: UUFCKRBXEQVSPH-UHFFFAOYSA-N
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Description

N1-(3-fluoro-4-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the synthesis of an intermediate compound, such as 3-fluoro-4-methylphenylamine, which is then reacted with oxalyl chloride to form the corresponding oxalamide.

    Coupling Reaction: The intermediate oxalamide is then coupled with 3-(4-phenylpiperazin-1-yl)propylamine under controlled conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient mixing and temperature control, and employing industrial purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluoro-4-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the oxalamide group to amines.

    Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N1-(3-fluoro-4-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors, due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, potentially inhibiting their activity or modulating their function. The piperazine moiety is known to interact with neurotransmitter receptors, while the fluorinated aromatic ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-chloro-4-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
  • N1-(3-fluoro-4-methylphenyl)-N2-(3-(4-methylpiperazin-1-yl)propyl)oxalamide
  • N1-(3-fluoro-4-methylphenyl)-N2-(3-(4-phenylpiperidin-1-yl)propyl)oxalamide

Uniqueness

N1-(3-fluoro-4-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is unique due to the presence of both a fluorinated aromatic ring and a piperazine moiety. This combination enhances its chemical stability, binding affinity, and potential biological activity compared to similar compounds. The specific substitution pattern on the aromatic ring and the presence of the oxalamide linkage further contribute to its distinct properties and applications.

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-17-8-9-18(16-20(17)23)25-22(29)21(28)24-10-5-11-26-12-14-27(15-13-26)19-6-3-2-4-7-19/h2-4,6-9,16H,5,10-15H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFCKRBXEQVSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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